Cas no 20086-60-6 (Enmein,13-deoxy-5-hydroxy-, (5a)-)

Enmein,13-deoxy-5-hydroxy-, (5a)- structure
20086-60-6 structure
Nome del prodotto:Enmein,13-deoxy-5-hydroxy-, (5a)-
Numero CAS:20086-60-6
MF:C20H26O6
MW:362.416846752167
CID:288933
PubChem ID:430943

Enmein,13-deoxy-5-hydroxy-, (5a)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Enmein,13-deoxy-5-hydroxy-, (5a)-
    • Epinodosin
    • 5H-5a,8-Methano-11H-cyclohepta[c]furo[3,4-e][1]benzopyran, enmein deriv.
    • 5H-5a,8-Methano-11H-cyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione,1,2,3,3ab,8b,9,10,10a,13,13ab-decahydro-10a,13-dihydroxy-1,1-dimethyl-7-methylene- (8CI)
    • (5alpha)-13-Deoxy-5-hydroxyenmein
    • DTXSID60330613
    • (1S,4S,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0^{1,13.0^{4,12.0^{8,12]nonadecane-2,18-dione
    • Epindosin
    • 10391-09-0
    • NSC-285659
    • 9,14-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione
    • 20086-60-6
    • NSC285659
    • FS-7661
    • HY-N8658
    • CHEMBL1081333
    • CS-0148861
    • AKOS040761687
    • DA-63229
    • (1S,4S,8R,9R,12S,13S,14S,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo(14.2.1.01,13.04,12.08,12)nonadecane-2,18-dione
    • SCHEMBL25383955
    • (1S,4S,8R,9R,12S,13S,14S,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione
    • Inchi: InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11+,12+,13-,14-,16-,19+,20+/m1/s1
    • Chiave InChI: WZYJEEIAFBHYJS-YXZSDFPZSA-N
    • Sorrisi: C=C1[C@@H]2C[C@@H]([C@@H]3[C@@](C2)(C1=O)C(=O)O[C@H]4CCC(C)(C)[C@H]5[C@H](O)OC[C@]435)O

Proprietà calcolate

  • Massa esatta: 362.17293854g/mol
  • Massa monoisotopica: 362.17293854g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 0
  • Complessità: 728
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 8
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 93.1Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 245-248 ºC
  • Solubilità: Leggermente solubile (1,2 g/l) (25°C),

Enmein,13-deoxy-5-hydroxy-, (5a)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN3973-5mg
Epinodosin
20086-60-6
5mg
¥ 3330 2024-07-20
TargetMol Chemicals
TN3973-5 mg
Epinodosin
20086-60-6 98%
5mg
¥ 3,330 2023-07-11
TargetMol Chemicals
TN3973-1 mL * 10 mM (in DMSO)
Epinodosin
20086-60-6 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
TargetMol Chemicals
TN3973-1 ml * 10 mm
Epinodosin
20086-60-6
1 ml * 10 mm
¥ 3430 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E84060-5mg
Epinodosin
20086-60-6 ,HPLC≥95%
5mg
¥3438.0 2023-09-07
Aaron
AR00BKAX-5mg
Epindosin
20086-60-6 98%
5mg
$541.00 2025-02-13
A2B Chem LLC
AF38429-5mg
Epindosin
20086-60-6 ≥98%
5mg
$677.00 2024-04-20
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:20086-60-6)Epinodosin
TBW01170
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta